

# Introduction: Unveiling a Key Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: **4-Nitrophenylglycolic acid**

Cat. No.: **B167583**

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**4-Nitrophenylglycolic acid** (CAS No: 10098-39-2) is a specialized organic compound that serves as a critical intermediate in various synthetic pathways.<sup>[1][2]</sup> For researchers and professionals in drug development, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in the synthesis of complex active pharmaceutical ingredients (APIs), including antibiotics and anticancer drugs.<sup>[1][2]</sup> This guide provides a detailed examination of these properties, offering both quantitative data and the experimental context necessary for its practical application.

## Core Physicochemical Characteristics

The utility of a chemical intermediate is defined by its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential formulation pathways. The core properties of **4-Nitrophenylglycolic acid** are summarized below.

Property	Value	Source
CAS Number	10098-39-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	197.145 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white solid	<a href="#">[1]</a>
Predicted pKa	2.81 ± 0.10	<a href="#">[3]</a>
Hydrogen Bond Donors	2	<a href="#">[3]</a>
Hydrogen Bond Acceptors	5	<a href="#">[3]</a>
Rotatable Bond Count	2	<a href="#">[3]</a>

## Structural Elucidation and Spectroscopic Profile

The molecular structure of **4-Nitrophenylglycolic acid**, which features a phenyl ring substituted with a nitro group and a glycolic acid moiety, is fundamental to its reactivity and spectral characteristics.

- Canonical SMILES: C1=CC(=CC=C1C(C(=O)O)O)[O-][\[1\]](#)[\[3\]](#)
- InChIKey: ZSMJZVLXJDNZHGUHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

While specific, verified spectra for this exact compound are not broadly available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization during synthesis.[\[4\]](#)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the para-substituted ring will likely appear as two distinct doublets in the downfield region (typically  $\delta$  7.5-8.5 ppm). The methine proton of the glycolic acid group (-CH(OH)-) would appear as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would be visible as broad singlets, the positions of which are dependent on the solvent and concentration.

- $^{13}\text{C}$  NMR: The carbon NMR would show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. Additional signals would correspond to the carbonyl carbon of the carboxylic acid, the methine carbon bearing the hydroxyl group, and the carbons of the phenyl ring.[5][6]
- FT-IR: The infrared spectrum is a powerful tool for identifying functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300  $\text{cm}^{-1}$ ), a C=O stretch from the carbonyl group (around 1700-1725  $\text{cm}^{-1}$ ), strong asymmetric and symmetric N-O stretches from the nitro group (typically around 1500-1550  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$  respectively), and C-O stretching from the alcohol and carboxylic acid.[5][7]
- UV-Vis: The presence of the nitrophenyl chromophore suggests that the compound will exhibit strong absorbance in the UV region, which is useful for quantitative analysis using spectrophotometry.

## Experimental Protocols for Property Determination

To ensure scientific integrity, the properties of any compound used in research and development must be verifiable. Below are detailed, standard methodologies for determining two critical physicochemical parameters: acid dissociation constant (pKa) and aqueous solubility.

### Protocol 1: Determination of pKa via Potentiometric Titration

The pKa is arguably the most important physicochemical property for an ionizable drug or intermediate, as it governs the extent of ionization at a given pH. This, in turn, dictates solubility, permeability, and interactions with biological targets. Potentiometric titration is the gold-standard method for its accurate determination.[8]

**Causality:** This method is chosen for its precision. It directly measures the change in proton concentration (pH) as a strong base is added to a solution of the acid. The midpoint of the resulting titration curve, where the acid is 50% dissociated, corresponds to the pKa.[8] This provides a robust, empirical value crucial for developing biopharmaceutical and formulation strategies.

**Methodology:**

- Preparation: Accurately weigh approximately 10-20 mg of **4-Nitrophenylglycolic acid** and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.
- Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection). The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the compound.

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